N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-4-2-3-5-15(12)17(22)21-18-20-16(11-23-18)14-8-6-13(10-19)7-9-14/h2-9,11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNHPGWMWZGKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 2-methylbenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanophenyl group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyanophenyl group can enhance binding affinity to certain proteins, while the benzamide moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Thiazole Ring
a) 4-Aryl Thiazole Derivatives
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the 4-cyanophenyl with a 4-methylphenyl group reduces electron-withdrawing effects, which correlates with a reported growth modulation activity of 129.23% (p < 0.05). The phenoxy group on the benzamide further enhances π-π stacking compared to 2-methyl substitution .
- The 4-methylbenzamide group may reduce solubility compared to 2-methyl analogs .
b) Heterocyclic Thiazole Derivatives
Modifications on the Benzamide Moiety
a) Phenoxy vs. Methyl Substitutions
- N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing 2-methyl with 2-phenoxy increases molecular weight (397.45 vs.
- N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (): The 3-phenoxy substitution shifts the electron density distribution, which may alter target selectivity. This compound was identified as an EHD4 inhibitor, demonstrating the impact of positional isomerism .
b) Formamide Derivatives
- N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide (): Replacing benzamide with formamide reduces molecular weight (243.29 g/mol) and introduces an N-methyl group, which could improve metabolic stability but reduce target affinity due to decreased steric bulk .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a benzamide structure, which are known to influence its biological activity. The compound has a molecular formula of C17H14N3OS and a molecular weight of approximately 305.35 g/mol. Its structure is characterized by the following key features:
- Thiazole Ring : Provides potential for interaction with biological targets.
- Cyanophenyl Substituent : May enhance lipophilicity and biological activity.
- Benzamide Core : Commonly associated with various pharmacological effects.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class have shown inhibition of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Potential antagonistic effects on specific receptors have been observed, suggesting utility in treating various diseases.
- Antioxidant Activity : Some studies have indicated that thiazole derivatives possess antioxidant properties, which could contribute to their therapeutic effects.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research has demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. This is often mediated through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Studies : In a study involving animal models, administration of thiazole derivatives resulted in significant tumor reduction compared to control groups. These findings support the need for further investigation into the clinical applications of such compounds.
- Structure-Activity Relationship (SAR) : A systematic study on related benzamide derivatives highlighted the importance of specific substituents on the thiazole ring in enhancing biological activity. Modifications at the 2-position of the benzamide significantly improved potency against cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF, monitored by TLC .
- Amide coupling : Reaction of the thiazole intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), inert atmospheres to prevent oxidation, and temperature control (60–80°C for cyclization) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., cyanophenyl at C4 of thiazole, methylbenzamide at N2) .
- HPLC : Purity assessment (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 362.1) .
- X-ray crystallography : For unambiguous confirmation of 3D structure, though limited to crystalline derivatives .
Q. What preliminary biological screening assays are recommended to assess the compound’s potential as a therapeutic agent?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and stability : Use shake-flask method in PBS (pH 7.4) and LC-MS to monitor degradation in simulated biological fluids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the thiazole ring of this compound?
- Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or nitro groups at the 4-cyanophenyl position to assess electronic effects .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to study ring specificity .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR), focusing on hydrogen bonding with the cyanophenyl group .
- Data correlation : Compare IC values with computed LogP and polar surface area to model pharmacokinetic properties .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate antiproliferative results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1%) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets such as kinases or DNA?
- Kinase profiling : Use PamStation®12 to screen against a panel of 140 kinases, identifying off-target effects .
- Surface plasmon resonance (SPR) : Measure binding kinetics (K) between the compound and purified EGFR kinase domain .
- DNA intercalation assays : Ethidium bromide displacement monitored by fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
